Bienvenue dans la boutique en ligne BenchChem!

N-(3-ethoxyphenyl)-2-phenoxyacetamide

Lipophilicity Physicochemical properties Drug-likeness

N-(3-ethoxyphenyl)-2-phenoxyacetamide is a critical non-halogenated probe for structure-activity relationship (SAR) investigations. The meta-ethoxy substitution confers unique lipophilicity (LogP 3.10 vs. 3.28 for the para regioisomer) and metabolic susceptibility, making it an essential comparator for benchmarking halogenated analogs (e.g., TC-5, TC-14) in anticancer cytotoxicity screens. With Veber-compliant tPSA (47.6 Ų), it is ideal for calibrating in silico ADME models and CYP450 O-dealkylation studies. Avoid regioisomeric substitution pitfalls; choose the precise meta-ethoxy compound to ensure valid target engagement and membrane permeability data.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5757672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)-2-phenoxyacetamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C16H17NO3/c1-2-19-15-10-6-7-13(11-15)17-16(18)12-20-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18)
InChIKeyKSGIZFLPNJKCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-ethoxyphenyl)-2-phenoxyacetamide: Procurement Specifications and Comparative Baseline Data


N-(3-ethoxyphenyl)-2-phenoxyacetamide (C16H17NO3; MW 271.3) is a synthetic phenoxyacetamide derivative belonging to the class of N-phenyl-2-phenoxyacetamides. This compound features an ethoxy substituent at the meta position of the aniline-derived phenyl ring, distinguishing it from para-substituted regioisomers and other alkoxy-substituted analogs. Its molecular architecture incorporates a phenoxyacetamide core linked to a 3-ethoxyphenyl moiety via an amide bond. The compound is catalogued in screening libraries and has been examined within broader phenoxyacetamide chemical series for diverse pharmacological activities including anticancer and enzyme inhibitory properties [1].

N-(3-ethoxyphenyl)-2-phenoxyacetamide: Why Substitution with Regioisomers or Analogous Acetamides Yields Divergent Outcomes


Phenoxyacetamide derivatives exhibit pronounced structure-activity relationships (SAR) wherein subtle alterations in substituent position and identity produce substantial divergence in physicochemical properties and biological profiles. The meta-ethoxy substitution pattern in N-(3-ethoxyphenyl)-2-phenoxyacetamide confers distinct lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility relative to para-substituted regioisomers . Evidence from broader N-phenyl-2-phenoxyacetamide series indicates that even within the same molecular framework, variations in phenyl ring substitution—whether alkoxy chain length, halogen incorporation, or regioisomeric arrangement—dramatically modulate cytotoxicity profiles against human cancer cell lines [1]. Consequently, generic substitution with in-class analogs or regioisomers cannot be presumed to preserve target engagement, cellular potency, or ADME characteristics without empirical validation.

N-(3-ethoxyphenyl)-2-phenoxyacetamide: Quantitative Comparative Evidence for Informed Scientific Procurement


N-(3-ethoxyphenyl)-2-phenoxyacetamide Lipophilicity and Hydrogen-Bond Donor Capacity: Direct Head-to-Head Comparison with Para-Substituted Regioisomer

N-(3-ethoxyphenyl)-2-phenoxyacetamide and its para-substituted regioisomer N-(4-ethoxyphenyl)-2-phenoxyacetamide share identical molecular formula (C16H17NO3) and molecular weight (271 Da). However, the meta-ethoxy substitution pattern reduces calculated lipophilicity (LogP = 3.10) relative to the para-substituted analog (LogP = 3.28), representing a decrease of approximately 0.18 LogP units . Both compounds possess identical hydrogen-bond donor count (Hdon = 1) and hydrogen-bond acceptor count (Hacc = 3), with comparable topological polar surface area (tPSA = 47.6 Ų). The meta-substituted regioisomer exhibits a marginally more favorable calculated aqueous solubility profile (LogSW = -3.92) compared to the para-substituted analog (LogSW = -3.98) .

Lipophilicity Physicochemical properties Drug-likeness Regioisomeric comparison

N-(3-ethoxyphenyl)-2-phenoxyacetamide Aqueous Solubility and Drug-Likeness Parameters: Cross-Study Comparison with Methoxy-Substituted Analog

N-(3-ethoxyphenyl)-2-phenoxyacetamide (C16H17NO3; MW 271.3) possesses an ethoxy substituent (-OCH2CH3) at the meta position, conferring greater molecular weight and increased hydrophobic surface area relative to the methoxy-substituted analog N-(3-methoxyphenyl)-2-phenoxyacetamide (C15H15NO3; MW 257.3) [1]. This structural distinction translates into differential calculated aqueous solubility: the ethoxy derivative exhibits LogSW = -3.92, whereas the methoxy analog demonstrates enhanced predicted solubility with LogSW = -3.49, representing a 0.43 LogSW unit difference favoring the methoxy-substituted compound . Both compounds maintain identical hydrogen-bond donor count (Hdon = 1) and hydrogen-bond acceptor count (Hacc = 3) .

Aqueous solubility Drug-likeness Physicochemical characterization Alkoxy substitution

N-(3-ethoxyphenyl)-2-phenoxyacetamide Anticancer Activity Profile: Class-Level Inference from 2-Phenoxy-N-Phenylacetamide SAR

N-(3-ethoxyphenyl)-2-phenoxyacetamide belongs to the 2-phenoxy-N-phenylacetamide chemotype, a scaffold extensively evaluated for anticancer activity. In a systematic SAR study of this series across multiple human cancer cell lines, the majority of synthesized 2-phenoxy-N-phenylacetamides displayed moderate cytotoxicity, with six compounds achieving IC50 values below 20 μM against tested cell lines [1]. Critically, the study established that incorporation of halogen substituents into the phenyl ring is beneficial for anticancer activity, indicating that alkoxy-substituted analogs such as N-(3-ethoxyphenyl)-2-phenoxyacetamide—which bear no halogen moieties—represent a distinct SAR sub-class with different potency and selectivity profiles compared to halogenated derivatives [1]. Two halogen-containing compounds (TC-5 and TC-14) exhibited antiproliferative activity equivalent to or higher than the positive control [1].

Anticancer activity Cytotoxicity Structure-activity relationship Phenoxyacetamide

N-(3-ethoxyphenyl)-2-phenoxyacetamide Rotatable Bond Count and Conformational Flexibility: Direct Comparison with Regioisomer

N-(3-ethoxyphenyl)-2-phenoxyacetamide contains four rotatable bonds, identical to its para-substituted regioisomer N-(4-ethoxyphenyl)-2-phenoxyacetamide and its methoxy-substituted analog . This rotatable bond count originates from the phenoxyacetamide linker connecting the phenoxy moiety to the aniline-derived phenyl ring, plus the ethoxy side chain. The conformational flexibility conferred by four rotatable bonds positions this compound within the optimal range for oral bioavailability according to Veber's drug-likeness criteria (≤10 rotatable bonds), while the topological polar surface area of 47.6 Ų falls below the 140 Ų threshold associated with acceptable membrane permeability .

Conformational flexibility Molecular descriptors Drug design Rotatable bonds

N-(3-ethoxyphenyl)-2-phenoxyacetamide Synthetic Accessibility and Commercial Availability: Comparative Procurement Assessment

N-(3-ethoxyphenyl)-2-phenoxyacetamide is catalogued within the Hit2Lead screening compound collection as Catalog ID 9104916, offered in solid form (FREE salt) with achiral stereochemistry . This contrasts with the availability status of the para-substituted regioisomer N-(4-ethoxyphenyl)-2-phenoxyacetamide, which is catalogued separately as Catalog ID 5237176 and also available in solid form . Both compounds are accessible in milligram quantities suitable for in vitro screening, with identical physical form specifications (solid, achiral, FREE salt). The methoxy analog N-(3-methoxyphenyl)-2-phenoxyacetamide (CAS 331270-73-6) is available from multiple commercial suppliers with reported purity of 90% . No crystalline structure data, melting point, or spectroscopic characterization were identified in the available authoritative sources for the target compound.

Chemical procurement Synthetic accessibility Compound availability Screening libraries

N-(3-ethoxyphenyl)-2-phenoxyacetamide: Evidence-Derived Research and Industrial Application Scenarios


Structure-Activity Relationship Studies Requiring Regioisomeric Comparisons of Alkoxy-Substituted Phenoxyacetamides

N-(3-ethoxyphenyl)-2-phenoxyacetamide is optimally deployed as a probe compound in SAR studies investigating the positional effects of alkoxy substitution on phenoxyacetamide pharmacology. Its distinct LogP (3.10) relative to the para-substituted regioisomer (LogP = 3.28) enables systematic evaluation of how meta versus para ethoxy positioning modulates membrane permeability and target engagement . The identical rotatable bond count (4 bonds) across regioisomers isolates substitution position as the sole variable, eliminating conformational confounding .

Non-Halogenated Phenoxyacetamide Control in Anticancer Screening Cascades

Based on class-level SAR evidence indicating that halogen substitution enhances anticancer activity within the 2-phenoxy-N-phenylacetamide series, N-(3-ethoxyphenyl)-2-phenoxyacetamide serves as a non-halogenated comparator compound [1]. Researchers can utilize this compound to establish baseline cytotoxicity profiles for alkoxy-substituted derivatives against which halogenated analogs (e.g., compounds TC-5 and TC-14 achieving IC50 below 20 μM) are benchmarked [1].

Physicochemical Profiling of Phenoxyacetamide Screening Library Members

The compound's calculated physicochemical parameters (LogP = 3.10; tPSA = 47.6 Ų; LogSW = -3.92) position it within Veber and Lipinski drug-likeness thresholds . Procurement of this compound enables experimental validation of computational predictions, including shake-flask LogP determination and kinetic solubility measurements, providing a reference point for calibrating in silico models across broader phenoxyacetamide chemical space .

Benchmark for Assessing Substitution Effects on Phenoxyacetamide Metabolic Stability

The meta-ethoxy substitution pattern in N-(3-ethoxyphenyl)-2-phenoxyacetamide provides a defined chemical handle for evaluating cytochrome P450-mediated oxidative metabolism relative to methoxy (-OCH3) and para-ethoxy regioisomeric analogs . Differences in O-dealkylation susceptibility between ethoxy and methoxy substituents can be quantitatively assessed in liver microsome stability assays, informing lead optimization decisions in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-ethoxyphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.